molecular formula C21H20ClN3O B5851207 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline

Cat. No.: B5851207
M. Wt: 365.9 g/mol
InChI Key: RJWVZWAEFWGOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common method involves the Mannich reaction, where a piperazine derivative is introduced to the quinoline scaffold . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated quinoline derivatives .

Scientific Research Applications

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with serotonin receptors, which may explain some of its biological effects . The quinoline core can intercalate with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline is unique due to its specific combination of a quinoline core and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-13-19(18-7-2-3-8-20(18)23-15)21(26)25-11-9-24(10-12-25)17-6-4-5-16(22)14-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVZWAEFWGOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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